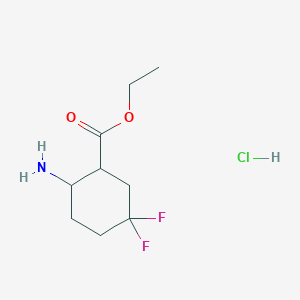

Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride

Description

Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate; hydrochloride (CAS: 2940875-75-0) is a fluorinated cyclohexane derivative with a cis-configuration, as indicated by its stereochemical descriptor . Its molecular formula is C₉H₁₄F₂NO₂·HCl, featuring an ethyl ester group, an amino group, and two fluorine atoms at the 5,5-positions of the cyclohexane ring. This compound is industrially available in varying quantities, with applications likely in medicinal chemistry due to the pharmacophoric relevance of fluorine and cyclohexane motifs .

Properties

Molecular Formula |

C9H16ClF2NO2 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12;/h6-7H,2-5,12H2,1H3;1H |

InChI Key |

WKDMKCSBYFWLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCC1N)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate; hydrochloride typically involves:

- Construction or modification of the cyclohexane ring with difluoro substitution at the 5-position.

- Introduction of the amino group at the 2-position.

- Esterification to form the ethyl carboxylate at the 1-position.

- Formation of the hydrochloride salt to isolate the final compound.

Proposed Synthetic Route for Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate; hydrochloride

Based on the above insights, a plausible synthetic route can be outlined:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 5,5-difluorocyclohexanone intermediate | Fluorination of cyclohexanone derivatives using appropriate fluorinating agents (e.g., Selectfluor) | Control of difluoro substitution at 5-position |

| 2 | Reductive amination or substitution to introduce amino group at 2-position | Reaction with ammonia or amine source under reductive conditions | Protecting groups may be used |

| 3 | Esterification to form ethyl carboxylate at 1-position | Reaction with ethanol and acid catalyst or via acid chloride intermediate | Ensures formation of ethyl ester |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in anhydrous solvent | Facilitates isolation and purification |

Data Tables: Reaction Parameters and Yields

Research Findings and Notes

- The use of sodium carbonate or calcium carbonate as bases in the reaction medium helps neutralize acidic by-products, improving yield and facilitating purification.

- Protecting groups such as Boc on amines are beneficial for selective reactions and can be removed under mild acidic conditions to yield free amines.

- The formation of the hydrochloride salt enhances the compound's stability and crystallinity, aiding in purification and storage.

- Reaction monitoring via HPLC is recommended to determine the optimal reaction time and ensure high purity of the final product.

- Avoiding excessive reaction temperatures prevents decomposition or side reactions, particularly important in fluorinated cyclohexane derivatives.

- The synthetic methods emphasize scalability and cost-effectiveness by minimizing complex purification steps and using readily available reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclohexane Derivatives

(a) (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride (CAS: 2381646-40-6)

- Molecular Formula: C₆H₁₁F₂NO·HCl

- Key Differences: Replaces the ethyl ester with a hydroxyl group, altering solubility and hydrogen-bonding capacity.

- Applications : Likely used as a chiral building block for bioactive molecules, leveraging the hydroxyl group for further functionalization.

(b) trans-2-Amino-5,5-difluoro-cyclohexanol hydrochloride (CAS: 2126162-64-7)

- Molecular Formula: C₆H₁₂ClF₂NO

- Key Differences: Trans-configuration vs. cis-configuration in the target compound.

Fluorinated Ester Derivatives

(a) Ethyl (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate hydrochloride (Product Code: Ax-13495)

- Molecular Formula: C₈H₁₁F₆NO₂·HCl

- Key Differences : Linear chain with trifluoromethyl groups increases lipophilicity (logP) and metabolic stability compared to the cyclohexane-based target compound. The S-configuration introduces chirality, critical for enantioselective interactions .

(b) Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 89)

Non-Fluorinated Analogues

(a) 2-Amino-5,5-dimethylhexanoic acid hydrochloride (CAS: 1803567-41-0)

- Molecular Formula: C₈H₁₇NO₂·HCl

- Key Differences: Linear aliphatic chain with dimethyl substituents instead of fluorine.

(b) 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride

- Molecular Formula: C₉H₁₇NO·HCl

- Key Differences: Cyclohexanone core replaces the ester with a ketone, altering reactivity and hydrogen-bonding capacity. The dimethylaminomethyl group introduces basicity, contrasting with the primary amine in the target compound .

Data Table: Key Physicochemical and Structural Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Size/Type | Fluorine Content |

|---|---|---|---|---|---|

| Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate; hydrochloride | C₉H₁₄F₂NO₂·HCl | 247.67 | Ethyl ester, 5,5-difluoro | 6-membered cyclohexane | 2 F atoms |

| Ethyl (S)-2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoate hydrochloride | C₈H₁₁F₆NO₂·HCl | 267.17 | Trifluoromethyl, 5,5,5-trifluoro | Linear chain | 6 F atoms |

| (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride | C₆H₁₁F₂NO·HCl | 187.62 | Hydroxyl, 5,5-difluoro | 6-membered cyclohexane | 2 F atoms |

| Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride | C₈H₁₅NO₂·HCl | 193.67 | Methyl ester, cyclopentane | 5-membered cyclopentane | 0 F atoms |

| 2-Amino-5,5-dimethylhexanoic acid hydrochloride | C₈H₁₇NO₂·HCl | 207.68 | Dimethyl, linear chain | Linear chain | 0 F atoms |

Research Findings and Functional Implications

Fluorine Effects: The 5,5-difluoro substituents in the target compound enhance metabolic stability and electron-withdrawing properties compared to non-fluorinated analogues like 2-amino-5,5-dimethylhexanoic acid hydrochloride .

Ester vs. Alcohol/Ketone : The ethyl ester group in the target compound offers hydrolytic lability, suitable for prodrug strategies, unlike the stable hydroxyl or ketone groups in related compounds .

Stereochemical Impact : The cis-configuration of the target compound may favor specific biological interactions, contrasting with trans-isomers like CAS 2126162-64-7, which exhibit distinct spatial arrangements .

Biological Activity

Ethyl 2-amino-5,5-difluorocyclohexane-1-carboxylate hydrochloride, commonly referred to as EFDC, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of EFDC, exploring its interactions with various biological systems, mechanisms of action, and relevant case studies.

- Chemical Formula : C9H16ClF2NO2

- Molecular Weight : 207.22 g/mol

- CAS Number : 1556404-96-6

| Property | Value |

|---|---|

| Molecular Formula | C9H16ClF2NO2 |

| Molecular Weight | 207.22 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

EFDC's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

In Vitro Studies

In vitro experiments have demonstrated that EFDC exhibits significant effects on cell viability and proliferation in various cancer cell lines. For instance, a study reported that EFDC reduced the viability of human breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Table 2: Summary of In Vitro Studies on EFDC

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 50% reduction in viability |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Case Study 1: Anti-Cancer Activity

A recent study investigated the anti-cancer properties of EFDC in a murine model. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of EFDC against oxidative stress-induced neuronal damage. The findings indicated that EFDC treatment resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to oxidative stress .

Absorption and Distribution

EFDC demonstrates favorable pharmacokinetic properties, including good oral bioavailability and rapid distribution across tissues. However, detailed pharmacokinetic studies are still needed to fully understand its absorption profiles.

Toxicological Profile

Preliminary toxicological assessments indicate that EFDC may have a low toxicity profile; however, specific studies are necessary to evaluate long-term effects and potential organ toxicity. Current data suggest mild irritant effects on skin and eyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.